N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a derivative of thiazole . Thiazole derivatives have been studied for their potential in treating conditions such as inflammation and analgesia .
Synthesis Analysis
The synthesis of thiazole derivatives involves a multi-step synthetic approach . The process begins with the condensation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one with thiourea to produce 4-(4-chlorothiophen-2-yl)thiazol-2-amine . This compound is then brominated and treated with amines to obtain the final product .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various enzyme assays. For example, COX-1, COX-2, and 5-LOX enzyme assays can be used to examine the in vitro anti-inflammatory potentials of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, NMR can provide information about the chemical environment of the atoms in the molecule . IR spectroscopy can provide information about the functional groups present .Scientific Research Applications
Antitumor Activity
A study by Ostapiuk et al. (2017) synthesized a series of compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide and tested their antitumor activity. Two compounds in this series demonstrated significant ability to inhibit the in vitro growth of human tumor cells, suggesting that derivatives of this compound could be promising for searching innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthesis of Anti-Cancer Drugs
Chen et al. (2009) developed an efficient method for synthesizing 2-amino-N-(-(2-chloro-6methylphenyl)-thiazole-5-carboxamide, a compound structurally related to this compound. This methodology was applied in the synthesis of dasatinib, an anti-cancer drug, demonstrating the potential use of similar compounds in pharmaceutical synthesis (Chen et al., 2009).
Antimicrobial Activity
A study by Sowmya et al. (2018) involved the synthesis of compounds including N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides, which are structurally related to this compound. These compounds showed potential antibacterial and antifungal activities, indicating the relevance of such structures in developing new antimicrobial agents (Sowmya, Lakshmi Teja, Padmaja, Kamala Prasad, & Padmavathi, 2018).
Mechanism of Action
Target of Action
The compound, also known as N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antitumor activity, one study suggested that a thiazole derivative could inhibit the growth of HeLa cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .
Biochemical Pathways
Thiazole derivatives are known to impact various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and more .
Safety and Hazards
As with any chemical compound, “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” should be handled with care. Appropriate protective measures should be taken, including wearing chemical protective gloves and goggles . It’s also important to follow relevant safety guidelines and regulations for handling and disposal .
Future Directions
The future research directions for “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” could involve further exploration of its potential as an anti-inflammatory drug . More in-depth studies could be conducted to better understand its mechanism of action and to optimize its synthesis process .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide are largely determined by its thiazole core. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . For example, thiazoles have been found to exhibit anti-inflammatory properties by inhibiting the COX-1, COX-2, and 5-LOX enzymes .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant impacts on various types of cells and cellular processes. For instance, thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities, suggesting that they may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit COX-2, an enzyme involved in inflammation .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to exhibit stable and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with dosage. While specific studies on this compound are limited, thiazole derivatives have been reported to exhibit dose-dependent effects in animal models .
Metabolic Pathways
Given its thiazole core, it is likely to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties, it is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Based on its biochemical properties, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S2/c12-9-2-1-8(19-9)6-5-18-11(14-6)15-10(16)7-3-4-13-17-7/h1-5H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTNRUSUSAXQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.